

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methylhomoveratrylamine

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Compound of Interest

Compound Name: *N*-Methylhomoveratrylamine

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Introduction

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine derivative of interest in various fields of chemical and pharmaceutical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed overview of the core fragmentation patterns of **N**-Methylhomoveratrylamine, based on available spectral data, focusing primarily on Electron Ionization (EI) mass spectrometry.

Core Fragmentation Pathways

Under Electron Ionization (EI), **N**-Methylhomoveratrylamine undergoes characteristic fragmentation, primarily driven by the stability of the resulting fragment ions. The molecular ion ($[M]^{•+}$) is observed at a mass-to-charge ratio (m/z) of 195.^[1] The fragmentation is dominated by cleavage of the bond beta to the nitrogen atom, a process known as benzylic cleavage. This is a favored pathway due to the formation of a resonance-stabilized benzylic cation.

The principal fragmentation pathways are:

- **Benzylic Cleavage:** The most significant fragmentation route involves the cleavage of the C-C bond between the ethylamino side chain and the dimethoxyphenyl ring. This results in the formation of a stable, resonance-stabilized 3,4-dimethoxybenzyl cation at m/z 152.[1]
- **Alpha-Cleavage:** Cleavage of the bond alpha to the nitrogen atom, with the loss of the 3,4-dimethoxyphenethyl radical, leads to the formation of the N-methylmethaniminium ion ($[\text{CH}_3\text{NH}=\text{CH}_2]^+$). This fragment is observed as the base peak at m/z 44, indicating its high stability and abundance.[1]

Quantitative Data Presentation

The relative abundance of the major ions observed in the Electron Ionization mass spectrum of **N-Methylhomoveratrylamine** is summarized in the table below. The base peak, the most intense peak in the spectrum, is assigned a relative intensity of 100%.

m/z	Proposed Fragment Ion	Chemical Formula	Relative Intensity (%)	Significance
195	$[\text{C}_{11}\text{H}_{17}\text{NO}_2]^{•+}$	$\text{C}_{11}\text{H}_{17}\text{NO}_2$	Not specified, typically low	Molecular Ion
152	$[\text{C}_9\text{H}_{11}\text{O}_2]^+$	$\text{C}_9\text{H}_{11}\text{O}_2$	High	Product of benzylic cleavage
151	Not specified	Not specified	Moderate	Likely $[\text{C}_9\text{H}_{10}\text{O}_2]^{•+}$ from loss of H from m/z 152
44	$[\text{C}_2\text{H}_6\text{N}]^+$	$\text{C}_2\text{H}_6\text{N}$	100	Base Peak, product of alpha-cleavage

Data is based on information from various sources. Precise relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

While a specific, detailed experimental protocol for the mass spectrometric analysis of **N-Methylhomoveratrylamine** is not readily available in the reviewed literature, a general procedure for the analysis of phenethylamines using Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted.

A General GC-MS Protocol for Phenethylamine Analysis:

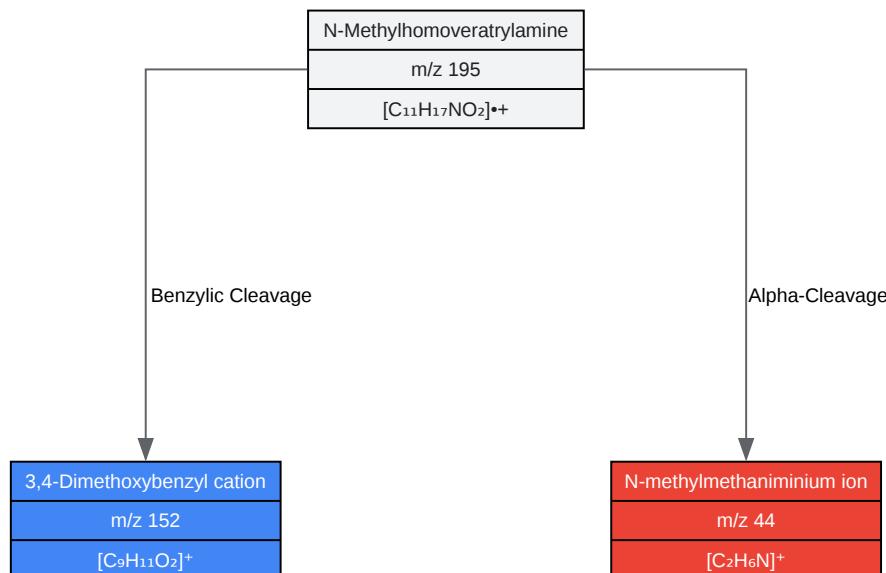
- Sample Preparation:
 - Dissolve a small amount of the **N-Methylhomoveratrylamine** standard or sample extract in a suitable volatile solvent (e.g., methanol, ethyl acetate).
 - If necessary, perform derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and chromatographic peak shape, although this is not always required for secondary amines.
- Instrumentation:
 - Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions (Typical):
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

- Ion Source Temperature: 230 °C.

Mandatory Visualizations

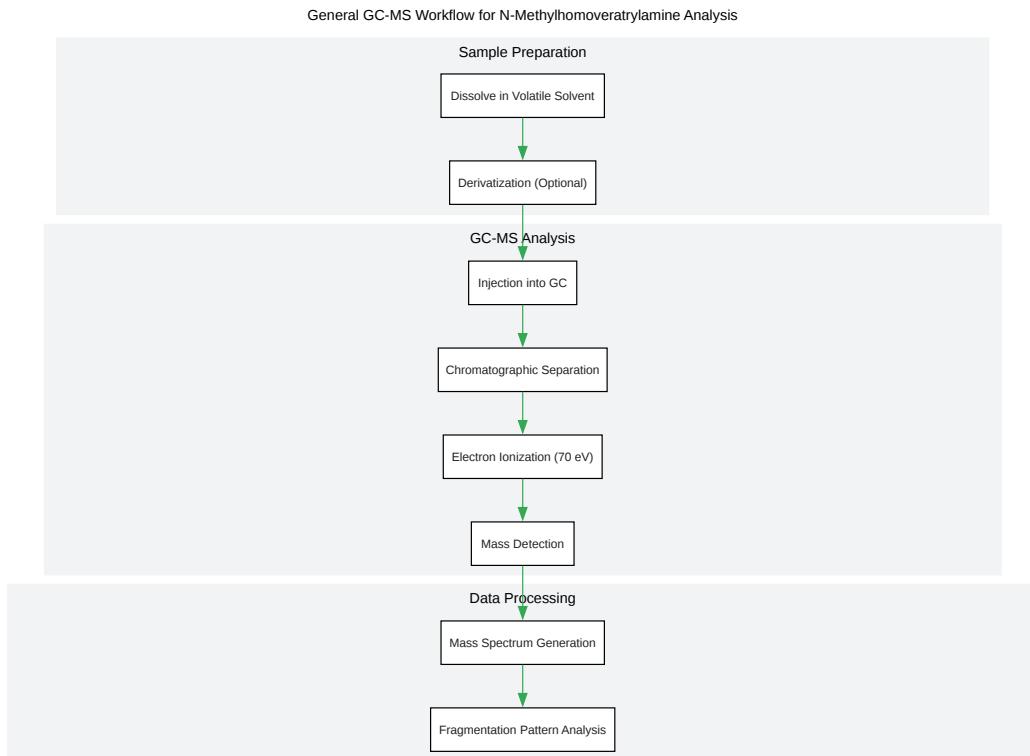
The following diagrams illustrate the key fragmentation pathways of **N-Methylhomoveratrylamine**.

Electron Ionization Fragmentation of N-Methylhomoveratrylamine



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Caption: Primary EI fragmentation pathways of **N-Methylhomoveratrylamine**.



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Caption: A generalized workflow for the GC-MS analysis of **N-Methylhomoveratrylamine**.

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References

- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
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